5-Chloro-2-(phenylsulfanyl)benzoic acid
Overview
Description
5-Chloro-2-(phenylsulfanyl)benzoic acid: is an organic compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol . This compound is characterized by a benzoic acid core substituted with a chlorine atom at the 5-position and a phenylsulfanyl group at the 2-position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(phenylsulfanyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorobenzoic acid and thiophenol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(phenylsulfanyl)benzoic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Chloro-2-(phenylsulfanyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as a ligand in binding studies with proteins .
Medicine: Its derivatives may exhibit biological activity against various diseases .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also participate in halogen bonding interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
- 5-Chloro-2-(phenylthio)benzoic acid
- 2-(Phenylsulfanyl)benzoic acid
- 5-Bromo-2-(phenylsulfanyl)benzoic acid
Comparison: 5-Chloro-2-(phenylsulfanyl)benzoic acid is unique due to the presence of both a chlorine atom and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, such as 5-Chloro-2-(phenylthio)benzoic acid, the phenylsulfanyl group in this compound provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
5-chloro-2-phenylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTIBEQBLHXDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292925 | |
Record name | 5-Chloro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-01-7 | |
Record name | 5-Chloro-2-(phenylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13421-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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